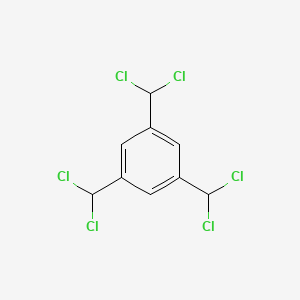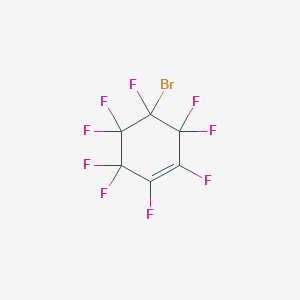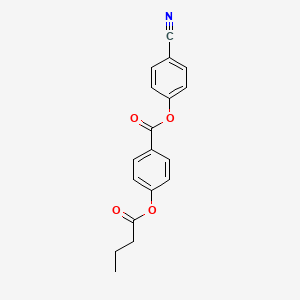![molecular formula C16H20N2O B14624619 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 56186-10-8](/img/structure/B14624619.png)
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Métodos De Preparación
The synthesis of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and microwave irradiation for rapid reaction times . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds, such as:
N-Methyltryptamine: Another indole derivative with similar structural features.
(1H-Indol-3-yl)methanamine: Shares the indole moiety but differs in the side chain structure.
The uniqueness of this compound lies in its combination of the indole and piperidine rings, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications in scientific research
Propiedades
Número CAS |
56186-10-8 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)9-11-18-10-5-4-8-16(18)19/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Clave InChI |
ANEXAWQHEGCQAA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCN3CCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


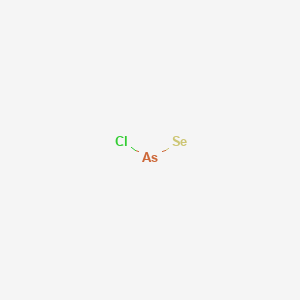

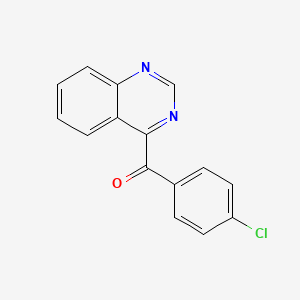
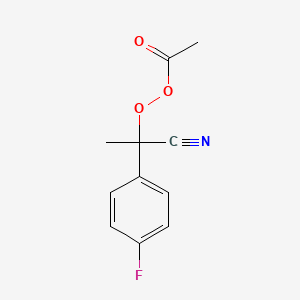
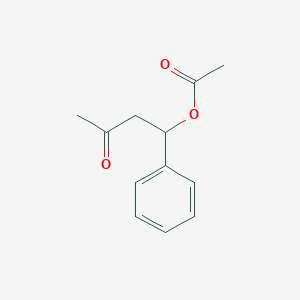
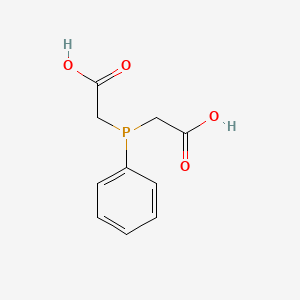
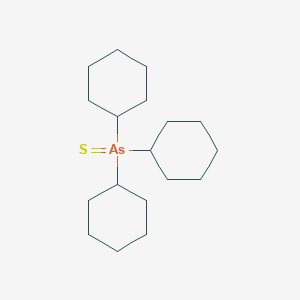
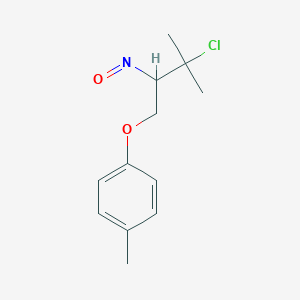

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
